molecular formula C7H12ClNO B3050679 Hexahydro-1H-azepine-1-carbonyl chloride CAS No. 27817-35-2

Hexahydro-1H-azepine-1-carbonyl chloride

Cat. No. B3050679
Key on ui cas rn: 27817-35-2
M. Wt: 161.63 g/mol
InChI Key: VCZFCDMBZCEPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148396B2

Procedure details

To a solution of azepane (2 g, 20.2 mmol) in 30 mL of anhydrous toluene was added DIEA (3.5 mL, 20.0 mmol) and pyridine (1.63 mL, 20.2 mmol). The mixture was cooled to −10° C. under nitrogen. Once at the prescribed temperature, carbon dioxide gas was bubbled through the solution for 30 min, and then a solution of thionyl chloride (1.74 mL, 24.0 mmol) in 10 mL of toluene was added at −10° C. Upon completion of addition, the reaction mixture was stirred for 1 hr while the temperature was kept under 10° C. The reaction mixture was then diluted with ethyl acetate, washed with cold 0.5 N HCl solution and brine, dried over Na2SO4, and concentrated to give the title compound (2.76 g, 85%) as a pale yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CCN(C(C)C)C(C)C.N1C=CC=CC=1.S(Cl)([Cl:25])=O.C([O:30][CH2:31]C)(=O)C>C1(C)C=CC=CC=1>[N:1]1([C:31]([Cl:25])=[O:30])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1CCCCCC1
Name
Quantity
3.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.63 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.74 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hr while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Once at the prescribed temperature, carbon dioxide gas was bubbled through the solution for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
Upon completion of addition
CUSTOM
Type
CUSTOM
Details
was kept under 10° C
WASH
Type
WASH
Details
washed with cold 0.5 N HCl solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCCCCC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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